
n,n'-Trimethylene-1,10-*phenanthrolinium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Trimethylene-1,10-phenanthrolinium dibromide can be synthesized through a reaction involving 1,10-phenanthroline hydrate and 1,3-dibromopropane. The process involves heating a mixture of 1,10-phenanthroline hydrate and 1,3-dibromopropane in toluene at 70°C with magnetic stirring. The hot colorless solution is then stirred at 110°C for 4 hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is washed with n-hexane and dried under reduced pressure to yield the compound .
Chemical Reactions Analysis
Types of Reactions: N,N’-Trimethylene-1,10-phenanthrolinium dibromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is often used as an electron carrier in photochemical reactions .
Common Reagents and Conditions: The compound is typically used in reactions involving metal ions, where it forms complexes with metals such as iron, cobalt, and nickel . These reactions often occur under conditions that facilitate the formation of stable complexes.
Major Products Formed: The major products formed from reactions involving N,N’-Trimethylene-1,10-phenanthrolinium dibromide are typically metal complexes, which are used in various applications, including catalysis and photochemical processes .
Scientific Research Applications
N,N’-Trimethylene-1,10-phenanthrolinium dibromide has a wide range of scientific research applications. It is used in chemistry as an electron carrier in photochemical reactions . In biology, it is used to study the interactions between metal ions and biological molecules . In industry, it is used in the synthesis of organic salts and other chemical compounds .
Mechanism of Action
The mechanism of action of N,N’-Trimethylene-1,10-phenanthrolinium dibromide involves its ability to form complexes with metal ions. It acts as an inhibitor of metallopeptidases by chelating the metal ions required for catalytic activity, thereby leaving an inactive apoenzyme . This mechanism is particularly effective against zinc metallopeptidases .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N,N’-Trimethylene-1,10-phenanthrolinium dibromide include 1,10-phenanthroline, neocuproine, and bathocuproine . These compounds also form complexes with metal ions and have similar applications in chemistry and biology.
Uniqueness: What sets N,N’-Trimethylene-1,10-phenanthrolinium dibromide apart from its similar compounds is its specific structure, which allows it to form stable complexes with a wide range of metal ions. This makes it particularly useful in photochemical reactions and as an inhibitor of metallopeptidases .
Properties
Molecular Formula |
C15H14Br2N2 |
|---|---|
Molecular Weight |
382.09 g/mol |
IUPAC Name |
1,5-diazoniatetracyclo[7.6.2.05,17.012,16]heptadeca-1(15),5,7,9(17),10,12(16),13-heptaene;dibromide |
InChI |
InChI=1S/C15H14N2.2BrH/c1-4-12-6-7-13-5-2-9-17-11-3-10-16(8-1)14(12)15(13)17;;/h1-2,4-9H,3,10-11H2;2*1H/q+2;;/p-2 |
InChI Key |
LSLXHGOHQCKZJA-UHFFFAOYSA-L |
Canonical SMILES |
C1C[N+]2=CC=CC3=C2C4=C(C=CC=[N+]4C1)C=C3.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13483927.png)
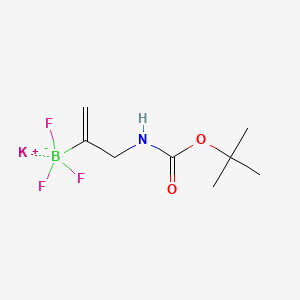
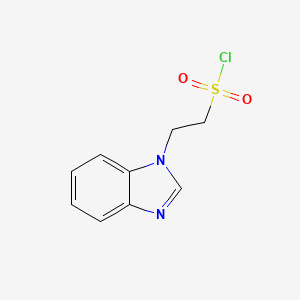
![1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13483947.png)
![3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13483956.png)
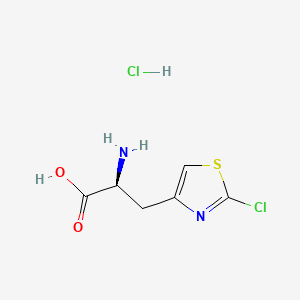
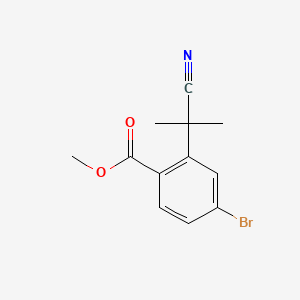

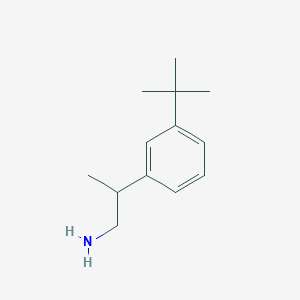
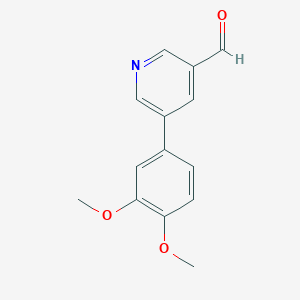

![3-[(4-Chloropyridin-2-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B13484007.png)
![1-[3-Bromo-4-(3-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13484012.png)
![1H,2H,3H,4H-benzo[h]quinoline hydrochloride](/img/structure/B13484014.png)
